Thermal Stability and Processing: Melting Point Advantage of Diethyl 4-Hydroxyisophthalate vs. Dimethyl Analog
The diethyl ester of 4-hydroxyisophthalic acid exhibits a significantly lower melting point compared to its dimethyl ester analog, which directly impacts its processability in polymer melt-phase reactions and solution-based syntheses. Experimental data indicate the diethyl ester has a melting point of 54-55°C, whereas the dimethyl ester has a melting point of 97.5°C [1]. This 43°C difference allows for lower-temperature processing, potentially reducing thermal degradation of sensitive co-monomers and lowering energy costs in industrial settings [1].
| Evidence Dimension | Melting Point (Thermal Processability) |
|---|---|
| Target Compound Data | 54-55 °C |
| Comparator Or Baseline | Dimethyl 4-hydroxyisophthalate (CAS 5985-24-0): 97.5 °C |
| Quantified Difference | Δ = -43 °C (lower melting point for target) |
| Conditions | Experimental determination of crystalline derivative melting points as reported in chemical literature [1]. |
Why This Matters
For polymer scientists and process engineers, a lower melting monomer enables lower reaction temperatures, reducing energy consumption and preventing unwanted side reactions, which is a critical factor in selecting the appropriate ester analog for a specific synthesis.
- [1] DrugFuture. '4-Hydroxyisophthalic Acid.' Chemical Index Database. Accessed April 20, 2026. View Source
